Pbt434 mesylate

Description

BenchChem offers high-quality Pbt434 mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pbt434 mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

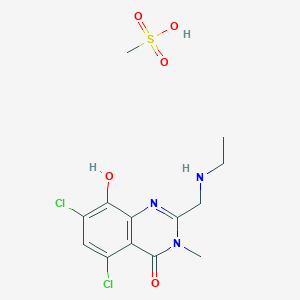

Formule moléculaire |

C13H17Cl2N3O5S |

|---|---|

Poids moléculaire |

398.3 g/mol |

Nom IUPAC |

5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |

Clé InChI |

UBTJWJNTOFSHON-UHFFFAOYSA-N |

SMILES canonique |

CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Pbt434 Mesylate: A Technical Guide to a Novel Iron Chelator for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a moderate-affinity iron chelator. It is under development for the treatment of neurodegenerative disorders associated with iron dyshomeostasis, particularly synucleinopathies such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). This technical guide provides a comprehensive overview of Pbt434 mesylate, including its mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Core Mechanism of Action: A Moderate Approach to Iron Chelation

Elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc) in Parkinson's disease, are implicated in the pathophysiology of several neurodegenerative diseases. Iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, lipid peroxidation, and the aggregation of misfolded proteins like alpha-synuclein (α-synuclein), a key pathological hallmark of PD and MSA.[1][2]

Unlike strong iron chelators that can disrupt systemic iron metabolism, Pbt434 is a moderate-affinity iron chelator.[1][2] This characteristic allows it to selectively target the labile, or weakly bound, iron pool that is pathologically elevated in affected brain regions, without significantly impacting iron that is tightly bound to essential proteins like ferritin and transferrin.[1][2] By chelating this excess labile iron, Pbt434 is proposed to exert its neuroprotective effects through several key mechanisms:

-

Inhibition of Iron-Mediated α-Synuclein Aggregation: Pbt434 directly interferes with the iron-induced aggregation of α-synuclein.[1][2]

-

Reduction of Oxidative Stress: By sequestering redox-active iron, Pbt434 inhibits the generation of harmful ROS, thereby mitigating oxidative damage to neurons.[1][2]

-

Modulation of Iron Trafficking: Pbt434 has been shown to influence the expression and function of key iron transport proteins, including increasing the levels of the iron exporter ferroportin.[1][3] This may facilitate the removal of excess iron from neurons.

-

Upregulation of Protective Proteins: Pbt434 treatment has been associated with increased levels of DJ-1 (also known as PARK7), a protein with antioxidant and chaperone-like functions that is protective against neurodegeneration.[1]

The following diagram illustrates the proposed mechanism of action of Pbt434 mesylate at a cellular level.

Figure 1: Proposed mechanism of action of Pbt434 mesylate in a neuron.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of Pbt434 mesylate.

Table 1: Preclinical Efficacy in Animal Models of Parkinsonism

| Animal Model | Treatment Details | Key Findings | Reference(s) |

| 6-OHDA Mouse Model | 30 mg/kg/day Pbt434, oral gavage, administered 3 days after toxin | Preserved up to 75% of remaining SNpc neurons (p < 0.001) | |

| MPTP Mouse Model | 30 mg/kg/day Pbt434, oral gavage, for 21 days, administered 24h after toxin | Significantly reduced SNpc neuronal loss (p < 0.001); Abolished MPTP-induced rise in α-synuclein levels. | |

| hA53T α-Synuclein Transgenic Mouse | 30 mg/kg/day Pbt434 | Lowered nigral α-synuclein accumulation and rescued motor performance. | [1] |

| PLP-α-Syn Transgenic Mouse Model of MSA | 3, 10, or 30 mg/kg/day ATH434 in food for 4 months | Reduced oligomeric and urea-soluble α-synuclein aggregation; Reduced glial cell inclusions (GCI) in SN and pons (p < 0.001 and p < 0.01, respectively); Preserved SN neurons (p < 0.001); Improved motor function on pole test (p < 0.05). | [4][5] |

Table 2: Phase 1 Clinical Trial in Healthy Volunteers

| Study Design | Doses | Key Pharmacokinetic Parameters | Safety and Tolerability | Reference(s) |

| Randomized, double-blind, placebo-controlled, single and multiple ascending doses | Single doses up to 600 mg; Multiple doses up to 250 mg twice daily for 8 days | SAD (50, 100, 300 mg): - Mean AUCinf (ng•hr/mL): 896.7, 1587, 6494- Mean Cmax (ng/mL): 493.3, 802.7, 2978- Median Tmax: 1-1.25 hoursMAD (200-250 mg bid): - CSF concentrations at steady state: 102.5 to 229.5 ng/mL | Well-tolerated with infrequent, mild adverse events. No serious adverse events reported. | [6][7] |

Table 3: Topline Results from Phase 2 Clinical Trial in Multiple System Atrophy (MSA)

| Study Design | Treatment Arms | Primary and Key Secondary Endpoints | Reference(s) |

| Randomized, double-blind, placebo-controlled (ATH434-201) | 50 mg ATH434 twice daily, 75 mg ATH434 twice daily, Placebo | Modified UMSARS Part I (at 52 weeks): - 50 mg dose: 48% slowing of clinical progression (p=0.03)- 75 mg dose: 29% slowing of clinical progression (p=0.2)Brain Iron (MRI): - 50 mg dose: Significant reduction in iron accumulation in the putamen at 26 weeks (p=0.025) and approached significance in the globus pallidus at 52 weeks (p=0.08) | [8] |

| Open-label (ATH434-202) in more advanced MSA | 75 mg ATH434 twice daily for 12 months | Modified UMSARS Part I: - Mean increase of 3.5 points from baseline- 43% of completers had stable scoresNeuroimaging: - Slowed brain atrophy (MSA Atrophy Index) compared to placebo from ATH434-201 study- Lower iron accumulation in putamen and globus pallidus compared to placebo from ATH434-201 study | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Pbt434.

In Vitro Assays

This assay evaluates the ability of Pbt434 to inhibit the production of hydrogen peroxide (H₂O₂) generated by the Fenton reaction in the presence of a reducing agent like dopamine.[1]

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, particularly H₂O₂, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of ROS produced.

-

Reagents:

-

Pbt434 mesylate

-

Fe(II)-citrate solution

-

Dopamine hydrochloride solution

-

H₂DCFDA solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Procedure:

-

Prepare solutions of Pbt434 at various concentrations.

-

In a 96-well plate, add Fe(II)-citrate and dopamine to each well.

-

Add the different concentrations of Pbt434 or vehicle control to the respective wells.

-

Add H₂DCFDA to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at regular time intervals using a fluorescence plate reader.

-

Calculate the percentage inhibition of H₂O₂ production by Pbt434 compared to the vehicle control.

-

This assay assesses the effect of Pbt434 on the iron-induced aggregation of recombinant α-synuclein.[1]

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, such as aggregated α-synuclein. The increase in ThT fluorescence over time is used to monitor the kinetics of fibril formation.

-

Reagents:

-

Recombinant human α-synuclein monomer

-

Iron(III) nitrate solution

-

Pbt434 mesylate

-

Thioflavin T (ThT) solution

-

Tris-buffered saline (TBS), pH 7.4

-

-

Procedure:

-

Prepare monomeric α-synuclein by dissolving lyophilized protein in TBS and removing any pre-formed aggregates by ultracentrifugation.

-

In a 96-well plate, add TBS, iron(III) nitrate, and Pbt434 at various concentrations or vehicle control.

-

Add the monomeric α-synuclein solution to each well.

-

Add ThT solution to all wells.

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the ThT fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

-

Analyze the aggregation kinetics by plotting fluorescence intensity versus time. The lag time, elongation rate, and final fluorescence intensity can be used to quantify the effect of Pbt434 on α-synuclein aggregation.

-

In Vivo Models and Procedures

The following workflow diagram illustrates the general experimental design for preclinical testing of Pbt434 in mouse models of Parkinsonism.

Figure 2: General experimental workflow for preclinical evaluation of Pbt434.

-

Procedure:

-

Anesthetize mice and place them in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or striatum.

-

Allow a period for the initial lesion to develop (e.g., 3 days).

-

Administer Pbt434 (e.g., 30 mg/kg/day) or vehicle daily via oral gavage for the specified duration.

-

Assess motor deficits using tests such as amphetamine- or apomorphine-induced rotational behavior.

-

At the end of the study, euthanize the animals and perfuse with paraformaldehyde.

-

Collect brains for histological analysis.

-

-

Procedure:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., four injections of 15 mg/kg at 2-hour intervals).

-

Begin administration of Pbt434 (e.g., 30 mg/kg/day) or vehicle via oral gavage 24 hours after the last MPTP injection and continue for the duration of the study (e.g., 21 days).

-

Assess motor function using the pole test.

-

At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses.

-

-

Apparatus: A vertical wooden or metal pole (approximately 1 cm in diameter and 50 cm high) with a rough surface to allow for grip. The base of the pole is placed in the mouse's home cage.

-

Procedure:

-

Place the mouse head-upward on the top of the pole.

-

Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-descend).

-

Perform multiple trials for each animal and average the results.

-

-

Procedure:

-

Cryosection the fixed brain tissue into serial coronal sections (e.g., 40 µm thick).

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons.

-

Using an optical fractionator stereological probe on a microscope equipped with a motorized stage and stereology software, systematically sample the sections containing the SNpc.

-

Count the number of TH-positive neurons within unbiased counting frames at regularly spaced intervals in the x, y, and z dimensions.

-

Calculate the total estimated number of neurons in the SNpc.

-

-

Procedure:

-

Homogenize brain tissue (e.g., substantia nigra) in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody against α-synuclein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band densities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Logical Relationships

Pbt434's interaction with iron metabolism and cellular stress responses involves a complex interplay of signaling pathways. The following diagram illustrates the key known and proposed relationships.

References

- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pathogenesis of DJ-1/PARK7-Mediated Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The role of iron regulatory proteins (IRPs) in the regulation of systemic iron homeostasis: lessons from studies on IRP1 and IRP2 knock out mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. research.monash.edu [research.monash.edu]

- 9. Multiple determinants within iron-responsive elements dictate iron regulatory protein binding and regulatory hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

PBT434 Mesylate: A Novel Modulator of α-Synuclein Aggregation for Synucleinopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The aggregation of α-synuclein is a central pathological hallmark of a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. PBT434 mesylate (also known as ATH434) has emerged as a promising small molecule therapeutic designed to target the underlying pathology of these diseases. This technical guide provides a comprehensive overview of PBT434's mechanism of action, preclinical efficacy, and clinical development, with a focus on its role in modulating α-synuclein aggregation. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction: The Challenge of α-Synuclein Aggregation

α-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates into oligomers and larger amyloid fibrils, forming the characteristic Lewy bodies and Lewy neurites found in the brains of patients with synucleinopathies. This aggregation cascade is believed to be a key driver of neuronal dysfunction and death. A growing body of evidence suggests that metal ions, particularly iron, play a crucial role in promoting the aggregation of α-synuclein and the associated oxidative stress.[1][2] This has led to the development of therapeutic strategies aimed at modulating metal homeostasis as a means to inhibit α-synuclein pathology.

PBT434 Mesylate: A Novel Quinazolinone Derivative

PBT434 is a novel, orally bioavailable, and brain-penetrant 8-hydroxyquinazolinone compound.[2][3][4] It is designed to have a moderate affinity for iron, distinguishing it from traditional strong iron chelators.[2][5] This property allows PBT434 to selectively target the pathological, loosely bound iron pool implicated in neurodegeneration without disrupting normal physiological iron metabolism.[2][5]

Mechanism of Action: Targeting the Iron-α-Synuclein Axis

PBT434's primary mechanism of action involves the modulation of iron homeostasis to prevent α-synuclein aggregation and toxicity.[1][2][5] Key aspects of its mechanism include:

-

Inhibition of Iron-Mediated α-Synuclein Aggregation: PBT434 directly inhibits the aggregation of α-synuclein that is promoted by iron.[1][2][5]

-

Reduction of Iron-Mediated Redox Activity: The compound suppresses the generation of reactive oxygen species (ROS) catalyzed by redox-active iron, thereby mitigating oxidative stress.[1][2][5]

-

Restoration of Iron Homeostasis: PBT434 has been shown to increase the levels of ferroportin, an iron export protein, and DJ-1, a protein with roles in antioxidant defense and iron metabolism.[1][2][5]

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of PBT434.

Table 1: Metal Binding Affinities of PBT434

| Metal Ion | Dissociation Constant (Kd) |

| Fe(III) | ~10⁻¹⁰ M |

| Cu(II) | ~10⁻¹⁰ M |

| Zn(II) | ~10⁻⁷ M |

| Fe(II) | ~10⁻⁵ M |

| Data from Finkelstein et al., 2017.[2] |

Table 2: In Vitro Efficacy of PBT434

| Assay | Endpoint | Result |

| Iron-mediated α-synuclein aggregation | Inhibition of aggregation | PBT434 significantly reduces the rate of Fe-mediated aggregation of α-synuclein.[3] |

| Iron-mediated redox activity | H₂O₂ production | PBT434 (0-20 µM) significantly inhibits H₂O₂ production by iron.[3][4] |

| Cell Viability (hBMVEC) | Cytotoxicity | No cytotoxic effects observed up to 100 µM for 24 hours.[3][4] |

| Data from MedChemExpress product information, citing Finkelstein et al., 2017.[3][4] |

Table 3: In Vivo Efficacy of PBT434 in Animal Models of Parkinson's Disease

| Animal Model | Treatment | Key Findings |

| 6-OHDA Mouse Model | 30 mg/kg PBT434, p.o., daily for 21 days | Preserved up to 75% of remaining SNpc neurons; Significantly fewer rotations in the L-DOPA model.[3] |

| MPTP Mouse Model | 30 mg/kg PBT434, p.o., daily for 21 days | Significantly reduced SNpc neuronal loss; Abolished the MPTP-induced rise in α-synuclein levels.[2][3] |

| hA53T α-synuclein Transgenic Mouse | 30 mg/kg/day PBT434 in chow for 4 months | Prevented loss of SNpc neurons, lowered nigral α-synuclein accumulation, and rescued motor performance.[1][2][5] |

| Data from Finkelstein et al., 2017 and MedChemExpress product information.[1][2][3][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of PBT434.

Protocol Details (General):

-

Recombinant α-synuclein: Purified monomeric α-synuclein is used at a concentration of approximately 186.6 μM.[6]

-

Iron: An equimolar concentration of iron nitrate is used to induce aggregation.[7]

-

PBT434: Tested at various concentrations, typically in the micromolar range.

-

Thioflavin T: A final concentration of around 25 µM is commonly used.

-

Incubation: The reaction is typically carried out at 37°C with continuous shaking in a plate reader.

-

Measurement: Fluorescence intensity is measured at regular intervals over several hours to days.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphology of α-synuclein aggregates formed in the presence or absence of PBT434.

Protocol Details (General):

-

Sample Preparation: Aliquots from the ThT assay or separate aggregation reactions are used.

-

Staining: A 2% (w/v) solution of uranyl acetate is a common negative stain.

-

Imaging: The grid is viewed under a transmission electron microscope at various magnifications to observe fibrillar structures.

Animal Models of Parkinson's Disease

PBT434 has been evaluated in several well-established rodent models of Parkinson's disease.

MPTP Mouse Model:

-

Induction: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

-

PBT434 Administration: PBT434 is typically administered orally (e.g., 30 mg/kg/day) for a defined period following MPTP intoxication.[2]

-

Assessments: Behavioral tests (e.g., pole test, rotarod) and post-mortem analysis of the brain (e.g., stereological counting of TH-positive neurons, α-synuclein immunohistochemistry) are performed.

6-OHDA Rat/Mouse Model:

-

Induction: 6-hydroxydopamine (6-OHDA) is stereotaxically injected into the medial forebrain bundle or striatum to create a unilateral lesion of the nigrostriatal pathway.

-

PBT434 Administration: Oral administration of PBT434 is initiated after the lesioning.

-

Assessments: Rotational behavior induced by apomorphine or amphetamine is a key behavioral measure. Histological analysis of the substantia nigra is also performed.

hA53T Transgenic Mouse Model:

-

Model: These mice overexpress the human A53T mutant form of α-synuclein, leading to a progressive synucleinopathy.

-

PBT434 Administration: PBT434 is administered in the diet over several months.[2]

-

Assessments: Motor function is assessed using tests like the open field and rotarod. Brain tissue is analyzed for α-synuclein pathology and neuronal loss.

Clinical Development and Future Directions

PBT434 has successfully completed a Phase 1 clinical trial in healthy volunteers, where it was found to be safe and well-tolerated.[8] The compound demonstrated good oral bioavailability and CNS penetration, with cerebrospinal fluid (CSF) concentrations reaching levels associated with efficacy in preclinical models.[9]

Phase 2 clinical trials are ongoing to evaluate the efficacy and safety of PBT434 in patients with Multiple System Atrophy (MSA), another synucleinopathy.[10] The results of these trials will be crucial in determining the therapeutic potential of PBT434 for treating these devastating neurodegenerative diseases.

Conclusion

PBT434 mesylate represents a promising and innovative therapeutic approach for the treatment of synucleinopathies. Its unique mechanism of action, targeting the interplay between iron and α-synuclein, has been robustly validated in preclinical models. The favorable safety and pharmacokinetic profile observed in Phase 1 clinical trials further supports its continued development. The ongoing Phase 2 studies will provide critical insights into the clinical efficacy of this novel compound and its potential to modify the course of these debilitating diseases. This technical guide provides a solid foundation for researchers and clinicians interested in the science and therapeutic potential of PBT434.

References

- 1. alteritytherapeutics.com [alteritytherapeutics.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutics in the Pipeline Targeting α-Synuclein for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alteritytherapeutics.com [alteritytherapeutics.com]

- 5. alteritytherapeutics.com [alteritytherapeutics.com]

- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 9. Alterity Therapeutics: Appendix 4C – Q1 FY26 Quarterly Cash Flow Report | Nasdaq [nasdaq.com]

- 10. Alterity Presents ATH434 Phase 2 MSA Data; 35% Relative Effect | ATHE Stock News [stocktitan.net]

The Neuroprotective Potential of PBT434 Mesylate: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Efficacy and Mechanism of Action of a Promising Novel Iron-Targeting Agent for Neurodegenerative Diseases

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule of the quinazolinone class that has demonstrated significant neuroprotective effects in multiple preclinical models of Parkinson's disease and other synucleinopathies. Developed to address the pathological hallmarks of these devastating neurodegenerative disorders, PBT434's unique mechanism of action centers on the modulation of iron homeostasis, inhibition of alpha-synuclein (α-synuclein) aggregation, and reduction of oxidative stress. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and proposed signaling pathways associated with PBT434 mesylate, tailored for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

PBT434 is designed as a moderate-affinity iron chelator, a key feature that distinguishes it from stronger chelating agents that can disrupt essential physiological iron metabolism.[1] Its proposed mechanism of action is multi-faceted, targeting several key pathological processes implicated in neurodegeneration.

PBT434 is thought to redistribute reactive iron across membranes, thereby preventing the metal's participation in toxic redox reactions that generate oxidative stress.[2][3] This is crucial in neurodegenerative diseases like Parkinson's, where elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc), are a consistent pathological finding.[1] By binding to this labile iron pool, PBT434 inhibits iron-mediated redox activity and the subsequent production of damaging reactive oxygen species.[1][2]

Furthermore, iron is known to promote the aggregation of α-synuclein, a protein that forms the characteristic Lewy body inclusions found in Parkinson's disease and other synucleinopathies.[1] PBT434 has been shown to inhibit this iron-mediated aggregation of α-synuclein, thereby reducing the formation of toxic oligomeric species and insoluble fibrils.[1][4]

The neuroprotective effects of PBT434 are also associated with the upregulation of key cellular defense mechanisms. Preclinical studies have shown that treatment with PBT434 leads to increased levels of ferroportin, the primary iron export protein, and DJ-1, a protein with antioxidant and neuroprotective functions.[1]

Preclinical Efficacy: Quantitative Data Summary

PBT434 has demonstrated robust neuroprotective effects across multiple well-established preclinical models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of PBT434 in the 6-OHDA Mouse Model of Parkinson's Disease

| Parameter | Vehicle Control | PBT434 (30 mg/kg/day) | L-DOPA (15 mg/kg) | Unlesioned Control | p-value (PBT434 vs. Vehicle) |

| SNpc Neuronal Survival (%) | ~35% | ~75% | No significant protection | 100% | < 0.001[1][5] |

| Apomorphine-Induced Rotations (rotations/min) | Significantly increased vs. unlesioned | Significantly reduced | Significantly reduced | Minimal | < 0.05[5] |

Data adapted from Finkelstein et al., 2017.[1][5]

Table 2: Neuroprotective Effects of PBT434 in the MPTP Mouse Model of Parkinson's Disease

| Parameter | Vehicle Control | PBT434 (30 mg/kg/day) | PBT434-met (30 mg/kg/day) | Unlesioned Control | p-value (PBT434 vs. Vehicle) |

| SNpc Neuronal Loss (%) | 44 ± 4% | Significantly reduced | No significant effect | 0% | < 0.001[1][5] |

| Motor Performance (Pole Test - Time to turn and descend) | Significantly impaired vs. unlesioned | Significantly improved | No significant improvement | Normal | < 0.05[5] |

| SNpc Iron Levels | Increased | Normalized | - | Normal | Not specified |

| SNpc 8-isoprostane Levels (% of control) | >200% | Not significantly increased | - | 100% | Not specified[6] |

| SNpc DJ-1 Levels | Significantly increased | Further elevated | - | Normal | Not specified[6] |

Data adapted from Finkelstein et al., 2017.[1][5][6]

Table 3: Neuroprotective Effects of PBT434 in the hA53T α-Synuclein Transgenic Mouse Model

| Parameter | Vehicle Control | PBT434 (~37 mg/kg/day) | Wild-Type Control | p-value (PBT434 vs. Vehicle) |

| SNpc Neuronal Survival | Significantly reduced vs. wild-type | Preserved | Normal | < 0.01[7] |

| SNpc Iron Levels | Increased | Decreased | Normal | < 0.05[7] |

| Urea Soluble α-Synuclein in SNpc | Increased | Reduced | Low | < 0.01[7] |

| SNpc Ferroportin Levels | No change | Increased | Normal | < 0.05[7] |

Data adapted from Finkelstein et al., 2017.[7]

Detailed Experimental Protocols

In Vitro α-Synuclein Aggregation Assay

This assay is designed to assess the ability of a test compound to inhibit the iron-mediated aggregation of α-synuclein.

Materials:

-

Recombinant human α-synuclein protein

-

Iron (II) chloride (FeCl₂)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Prepare a stock solution of recombinant α-synuclein in PBS.

-

Prepare a stock solution of FeCl₂ in water.

-

Prepare a stock solution of Thioflavin T in PBS.

-

In a 96-well plate, combine α-synuclein, FeCl₂, and the test compound (PBT434) at various concentrations.

-

Incubate the plate at 37°C with continuous shaking.

-

At specified time intervals, add Thioflavin T to each well.

-

Measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.

-

An increase in ThT fluorescence indicates the formation of amyloid-like fibrils. The inhibitory effect of the test compound is determined by comparing the fluorescence in treated wells to that in untreated (vehicle control) wells.

6-OHDA-Induced Mouse Model of Parkinson's Disease

This is a widely used toxin-based model that results in the selective degeneration of dopaminergic neurons in the nigrostriatal pathway.

Animals:

-

Adult male C57BL/6 mice

Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Saline

-

Stereotaxic apparatus

-

Hamilton syringe

Protocol:

-

Dissolve 6-OHDA in saline containing ascorbic acid to prevent oxidation.

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Inject a specific volume of the 6-OHDA solution into the medial forebrain bundle (MFB) of one hemisphere.

-

Allow the animals to recover from surgery.

-

Post-lesion, administer PBT434 or vehicle orally at the specified dose and duration.

-

Assess motor deficits using behavioral tests such as apomorphine- or amphetamine-induced rotations.

-

At the end of the study, euthanize the animals and perfuse them with paraformaldehyde.

-

Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta to quantify neuronal loss.

MPTP-Induced Mouse Model of Parkinson's Disease

The MPTP model is another robust toxin-based model that recapitulates many of the pathological features of Parkinson's disease.

Animals:

-

Adult male C57BL/6 mice

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Saline

Protocol:

-

Dissolve MPTP in saline.

-

Administer MPTP to the mice via intraperitoneal injections over a specified period (e.g., multiple injections within a day).

-

Following MPTP administration, begin daily oral treatment with PBT434 or vehicle.

-

Monitor the animals for motor deficits using tests such as the pole test or rotarod.

-

Harvest the brains for neurochemical analysis (e.g., dopamine and its metabolites in the striatum) and immunohistochemical staining of TH-positive neurons in the SNpc.

hA53T α-Synuclein Transgenic Mouse Model

This genetic model overexpresses the human A53T mutant form of α-synuclein, leading to a progressive neurodegenerative phenotype.

Animals:

-

hA53T α-synuclein transgenic mice and wild-type littermates

Protocol:

-

House the mice under standard laboratory conditions.

-

At a specified age (e.g., before or after the onset of motor deficits), provide the mice with chow containing PBT434 or control chow.

-

Conduct regular behavioral assessments to monitor motor function (e.g., open field test, hindlimb clasping).

-

At the end of the treatment period, euthanize the animals.

-

Collect brain tissue for biochemical and histological analyses.

-

Biochemical analysis may include Western blotting to quantify levels of soluble and insoluble α-synuclein.

-

Histological analysis involves stereological counting of neurons in the SNpc and assessment of α-synuclein pathology.

Conclusion and Future Directions

The preclinical data for PBT434 mesylate provide a strong rationale for its continued development as a disease-modifying therapy for Parkinson's disease and other synucleinopathies. Its novel mechanism of action, targeting the interplay between iron dyshomeostasis, α-synuclein aggregation, and oxidative stress, addresses fundamental pathological processes. The consistent neuroprotective effects observed across multiple robust animal models, coupled with its oral bioavailability and brain penetrance, highlight its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from these debilitating neurodegenerative disorders.

References

- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alteritytherapeutics.com [alteritytherapeutics.com]

- 4. modelorg.com [modelorg.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pbt434 Mesylate: A Technical Guide to its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pbt434 mesylate (also known as ATH434), a novel, orally bioavailable, blood-brain barrier-penetrant compound under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy (MSA). The core focus of this document is to elucidate the mechanisms by which Pbt434 mitigates oxidative stress, a key pathological driver in these conditions.

Introduction: The Nexus of Iron, Oxidative Stress, and Neurodegeneration

The brain, with its high metabolic rate and lipid-rich environment, is particularly vulnerable to oxidative stress. An imbalance in the homeostasis of redox-active metals, especially iron, is a central feature in the pathology of several neurodegenerative diseases.[1][2] Elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc) in Parkinson's disease, can catalyze the production of highly reactive oxygen species (ROS) through Fenton chemistry.[3][4] This cascade of oxidative damage contributes to lipid peroxidation, DNA damage, protein aggregation, and ultimately, neuronal cell death.[5][6][7] Furthermore, iron can directly promote the aggregation of proteins like α-synuclein, a pathological hallmark of synucleinopathies.[3][8]

Pbt434 emerges as a therapeutic candidate designed to intercept this pathological cascade. Unlike traditional high-affinity iron chelators that can disrupt essential iron metabolism, Pbt434 is a moderate-affinity metal-binding agent.[3][9] This allows it to target the loosely bound, pathological pool of labile iron without depleting systemic iron stores, offering a more nuanced and potentially safer therapeutic window.[3][10]

Core Mechanism of Action: A Multi-faceted Approach to Reducing Oxidative Stress

Pbt434's primary role in reducing oxidative stress stems from its ability to modulate iron dyshomeostasis. Its mechanism is not one of simple iron removal but rather a sophisticated redistribution of reactive iron and inhibition of its toxic downstream effects.[11]

Moderate-Affinity Iron Chelation

Pbt434 is a quinazolinone compound that forms a bis-iron complex with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1] Its moderate binding affinity is crucial; it is strong enough to compete for iron that pathologically interacts with cellular components like α-synuclein but weaker than high-affinity endogenous proteins such as transferrin.[11][12] This allows Pbt434 to sequester the labile iron pool that fuels redox reactions without stripping iron from proteins essential for normal physiological function.[1]

Inhibition of Iron-Mediated Redox Activity

By binding to labile iron, Pbt434 directly inhibits its capacity to participate in redox cycling and generate ROS. In vitro studies have demonstrated that Pbt434 significantly inhibits the iron-mediated production of hydrogen peroxide (H₂O₂).[8][13] This direct antioxidant effect is central to its neuroprotective properties, as it quenches a primary source of oxidative damage in affected neurons.

Modulation of Cellular Iron Trafficking

Pbt434 actively influences the cellular machinery responsible for iron transport.[1][8] Studies using human brain microvascular endothelial cells (hBMVEC) have shown that Pbt434:

-

Chelates extracellular Fe²⁺ , thereby modulating its uptake.[2]

-

Increases the expression of transferrin receptor (TfR) and ceruloplasmin (Cp) , proteins involved in iron import and metabolism.[1][2]

-

Increases the intracellular labile Fe²⁺ pool , likely by mobilizing it from storage proteins like ferritin.[2][14]

-

Potentiates iron efflux , an effect attributed to the increase in cytosolic Fe²⁺, which is the substrate for the primary iron exporter, ferroportin.[1][2] In animal models, Pbt434 treatment was associated with increased levels of ferroportin.[3][9]

Attenuation of α-Synuclein Aggregation and Toxicity

Iron is a known catalyst for the aggregation of α-synuclein into toxic oligomers and fibrils.[3] Pbt434 has been shown to inhibit this iron-mediated aggregation process.[8][13] By preventing the formation of these neurotoxic species, Pbt434 addresses a key pathological event that is both a cause and a consequence of oxidative stress. In animal models, Pbt434 treatment lowered the accumulation of nigral α-synuclein.[3][9]

Upregulation of Protective Proteins

Treatment with Pbt434 has been associated with increased levels of DJ-1 (also known as PARK7).[3][4] DJ-1 is a multifunctional protein that acts as a sensor for oxidative stress and a redox-sensitive chaperone, protecting neurons from oxidative damage and inhibiting α-synuclein aggregation.[4] The Pbt434-mediated elevation of DJ-1 suggests an enhancement of endogenous antioxidant defense mechanisms.[4]

Quantitative Data from Preclinical Studies

The efficacy of Pbt434 in reducing oxidative stress and conferring neuroprotection has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Pbt434

| Experimental Model | Pbt434 Concentration | Duration | Key Finding | Reference |

| Iron-mediated H₂O₂ Production Assay | 0-20 µM | 3 hours | Significantly inhibits H₂O₂ production by iron. | [8][13] |

| Human Brain Microvascular Endothelial Cells (hBMVEC) | 0-100 µM | 24 hours | No cytotoxic effects observed. | [8][13] |

| Human Brain Microvascular Endothelial Cells (hBMVEC) | 20 µM | 24 hours | Increased expression of total Transferrin Receptor (TfR) and Ceruloplasmin (Cp). | [8] |

Table 2: In Vivo Efficacy of Pbt434 in Parkinson's Disease Models

| Animal Model | Pbt434 Dosage | Key Neuroprotective and Functional Outcomes | Reference |

| 6-OHDA Mouse Model | 30 mg/kg/day (p.o.) for 21 days | Preserved up to 75% of the remaining SNpc neurons after initial cell death. | [4][8] |

| MPTP Mouse Model | 30 mg/kg/day (p.o.) | Prevented the MPTP-induced loss of SNpc neurons (MPTP caused a ~44% depletion). Significantly reduced motor deficits in the pole test. | [4][15] |

| hA53T α-Synuclein Transgenic Mouse Model | 37 mg/kg/day (in chow) for 4 months | Preserved SNpc neurons and increased SN ferroportin levels. Reduced levels of the urea-soluble (aggregated) fraction of α-synuclein. | [16] |

Table 3: Effect of Pbt434 on Biomarkers of Oxidative Stress and Iron Homeostasis In Vivo

| Animal Model | Pbt434 Dosage | Biomarker Measured | Result | Reference |

| MPTP Mouse Model | 30 mg/kg/day (p.o.) | 8-isoprostane (SNpc) | Prevented the significant elevation seen in MPTP-treated animals (which was >200% of controls). | [4] |

| MPTP Mouse Model | 30 mg/kg/day (p.o.) | DJ-1 (SNpc) | Further elevated the levels of DJ-1, which were already increased by MPTP intoxication. | [4] |

| hA53T α-Synuclein Transgenic Mouse Model | 37 mg/kg/day (in chow) | Total Iron (SN) | Decreased substantia nigra iron levels. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Pbt434.

In Vitro H₂O₂ Production Assay

To assess the inhibition of iron-mediated redox activity, a colorimetric or fluorometric assay can be used.

-

Reagents : Ferrous chloride (FeCl₂), hydrogen peroxide (H₂O₂), a suitable probe (e.g., Amplex Red), and Pbt434.

-

Procedure : Reactions are set up in a microplate containing a buffered solution.

-

Pbt434 at various concentrations (e.g., 0-20 µM) is pre-incubated with FeCl₂.[8][13]

-

The reaction is initiated by the addition of a substrate that, in the presence of H₂O₂, is converted by horseradish peroxidase into a fluorescent or colored product.

-

The rate of product formation is measured over time using a plate reader, reflecting the amount of H₂O₂ generated. Inhibition is calculated relative to the iron-only control.

Western Blot Analysis for Iron-Related Proteins

To measure changes in proteins like TfR, ferroportin, and DJ-1 in cell lysates or tissue homogenates.

-

Sample Preparation : Cells or tissue from the substantia nigra are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.

-

Transfer : Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific for TfR, ferroportin, DJ-1, or a loading control (e.g., β-actin).

-

Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[16]

Immunohistochemistry for Neuronal Quantification

To assess the preservation of dopaminergic neurons in the SNpc of animal models.

-

Tissue Processing : Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected (e.g., in 30% sucrose).

-

Sectioning : The substantia nigra region is sectioned on a cryostat or microtome (e.g., at 30-40 µm).

-

Staining :

-

Tyrosine Hydroxylase (TH) : Sections are incubated with a primary antibody against TH (a marker for dopaminergic neurons), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex (ABC method). The stain is visualized with diaminobenzidine (DAB).[4]

-

Nissl Staining : Sections are stained with cresyl violet to visualize the morphology and count total neurons.[4]

-

-

Quantification : Unbiased stereological methods (e.g., the optical fractionator probe) are used to count the number of TH-positive and/or Nissl-stained neurons in the SNpc.

Measurement of 8-Isoprostane

To quantify lipid peroxidation as a marker of oxidative stress in brain tissue.

-

Sample Preparation : Brain tissue from the SNpc is rapidly dissected and homogenized.

-

Extraction : Lipids are extracted from the homogenate using a solvent system (e.g., Folch method). The 8-isoprostane is then purified from the lipid extract, often using solid-phase extraction columns.

-

Quantification : The amount of 8-isoprostane is typically measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity. Results are normalized to the initial tissue weight or protein content.[4]

Visualizing the Mechanisms and Workflows

The following diagrams, rendered in DOT language, illustrate the key pathways and experimental designs related to Pbt434's action.

Caption: Pbt434's core mechanism targeting excess iron to reduce oxidative stress and protein aggregation.

References

- 1. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. research.monash.edu [research.monash.edu]

- 10. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]

- 11. mdsabstracts.org [mdsabstracts.org]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Preclinical Profile of Pbt434 Mesylate: A Novel Neuroprotective Agent for Parkinson's Disease

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Pbt434 mesylate (also known as ATH434), a novel, orally bioavailable, brain-penetrant small molecule with potential as a disease-modifying therapy for Parkinson's disease and other synucleinopathies. Pbt434 is a moderate-affinity iron chelator designed to inhibit iron-mediated redox activity and alpha-synuclein (α-synuclein) aggregation, key pathological features of Parkinson's disease.

Core Mechanism of Action

Pbt434's primary mechanism of action revolves around the modulation of iron homeostasis in the brain. Unlike strong iron chelators, Pbt434 possesses a moderate affinity for iron, which allows it to selectively target the pathological, labile iron pool without disrupting normal cellular iron metabolism.[1][2] By binding to and redistributing excess iron, Pbt434 mitigates iron-driven oxidative stress and inhibits the iron-mediated aggregation of α-synuclein.[1][2] Furthermore, preclinical studies have demonstrated that Pbt434 increases the levels of the iron export protein ferroportin and the antioxidant protein DJ-1, further contributing to its neuroprotective effects.[1][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Pbt434 mesylate.

In Vitro Efficacy

| Assay | Key Findings &_blank |

| Inhibition of Iron-Mediated Redox Activity | Pbt434 at 10 µM significantly inhibited hydrogen peroxide (H2O2) production by iron in a cell-free, fluorescence-based assay.[1] |

| Inhibition of α-Synuclein Aggregation | In an in vitro assay, Pbt434 significantly reduced the rate of iron-mediated aggregation of recombinant α-synuclein.[1] |

| Iron Efflux | Pbt434 at 20 µM induced a modest but significant increase in the efflux of 59Fe from M17 neuroblastoma cells, an effect approximately 5-fold less potent than the strong iron chelator deferiprone.[1] |

In Vivo Efficacy in Parkinson's Disease Models

| Animal Model | Treatment Regimen &- | Key Outcomes |

| 6-Hydroxydopamine (6-OHDA) Mouse Model | 30 mg/kg/day, oral gavage, for 21 days, starting 3 days post-toxin injection. | - Preserved up to 75% of the remaining substantia nigra pars compacta (SNpc) neurons.[1] - Significantly fewer rotations in the apomorphine-induced rotation test compared to vehicle-treated mice.[4] |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model | 30 mg/kg/day, oral gavage, for 21 days, starting 24 hours post-toxin injection. | - Significantly reduced SNpc neuronal loss.[3] - Significantly improved motor performance in the pole test.[3] - Prevented the MPTP-induced elevation of the oxidative stress marker 8-isoprostane in the SNpc.[1] - Prevented the MPTP-induced reduction in ferroportin levels and further elevated DJ-1 levels in the SNpc.[1] |

| hA53T α-Synuclein Transgenic Mouse Model | ~37 mg/kg/day in chow for 4 months, starting at 4 months of age. | - Preserved SNpc neurons.[5] - Decreased iron levels in the substantia nigra.[5] - Reduced levels of the urea-soluble fraction of α-synuclein in the substantia nigra.[5] - Increased ferroportin levels in the substantia nigra.[5] |

Experimental Protocols

In Vitro Assays

Inhibition of Iron-Mediated Redox Activity (Hydrogen Peroxide Production Assay)

This assay assesses the ability of Pbt434 to inhibit the production of hydrogen peroxide (H2O2) generated by the reaction of iron (II)-citrate with dopamine.

-

Reagents:

-

Pbt434

-

Fe(II)-citrate

-

Dopamine (DA)

-

Fluorescence-based H2O2 detection reagent (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer

-

-

Procedure:

-

Prepare a reaction mixture containing Fe(II)-citrate and dopamine in an aerated buffer.

-

Add Pbt434 or vehicle control to the reaction mixture.

-

Add the H2O2 detection reagent and HRP.

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage inhibition of H2O2 production relative to the vehicle control.[1]

-

Iron-Mediated α-Synuclein Aggregation Assay

This assay evaluates the effect of Pbt434 on the iron-induced aggregation of recombinant α-synuclein.

-

Reagents:

-

Recombinant wild-type α-synuclein

-

Iron (III) nitrate

-

Pbt434

-

Thioflavin T (ThT)

-

Tris-buffered saline (TBS), pH 7.4

-

-

Procedure:

-

Reconstitute lyophilized α-synuclein in TBS.

-

Incubate α-synuclein with iron (III) nitrate in the presence or absence of Pbt434. The final concentration of α-synuclein, iron, and Pbt434 was 186.6 μM in the cited study.[1]

-

At various time points, add ThT to aliquots of the reaction mixture.

-

Measure ThT fluorescence to monitor the formation of amyloid fibrils.

-

The lag time for fibril formation is used as a measure of the aggregation rate.[1]

-

In Vivo Animal Models

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle to induce a progressive loss of dopaminergic neurons.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle of one hemisphere.

-

Administer Pbt434 (30 mg/kg/day) or vehicle via oral gavage for 21 days, beginning 3 days after the 6-OHDA injection.

-

Assess motor function using the apomorphine-induced rotation test.

-

At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra pars compacta (SNpc).[1][4]

-

MPTP Mouse Model of Parkinson's Disease

This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a more acute and widespread loss of dopaminergic neurons.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Administer MPTP via intraperitoneal injection.

-

Begin treatment with Pbt434 (30 mg/kg/day) or vehicle by oral gavage 24 hours after the final MPTP injection and continue for 21 days.

-

Evaluate motor performance using the pole test.

-

hA53T α-Synuclein Transgenic Mouse Model

This genetic model overexpresses the human A53T mutant form of α-synuclein, leading to a progressive synucleinopathy.

-

Animals: hA53T α-synuclein transgenic mice.

-

Procedure:

-

At 4 months of age, begin feeding the mice a diet containing Pbt434 (resulting in an average daily dose of approximately 37 mg/kg) or a control diet for 4 months.

-

At 8 months of age, assess motor function and collect brain tissue.

-

Analyze the substantia nigra for neuronal preservation, iron levels, and levels of different α-synuclein species (SDS-soluble and urea-soluble fractions) and ferroportin via western blot.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of Pbt434 in Parkinson's disease.

Caption: General experimental workflow for preclinical evaluation of Pbt434.

Conclusion

The preclinical data for Pbt434 mesylate demonstrate a promising neuroprotective profile in multiple relevant models of Parkinson's disease. Its unique mechanism of action, centered on the modulation of pathological iron without disrupting systemic iron homeostasis, positions it as a compelling candidate for disease modification. The consistent findings of neuronal preservation, improved motor function, and favorable biomarker changes in vivo, supported by its in vitro activity, provide a strong rationale for its continued clinical development for the treatment of Parkinson's disease and other synucleinopathies.

References

- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

PBT434 Mesylate: A Technical Guide to its Impact on Iron-Mediated Redox Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule demonstrating significant therapeutic potential in neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA). Its primary mechanism of action centers on the modulation of iron-mediated redox activity. This technical guide provides an in-depth analysis of PBT434 mesylate's core functions, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanistic pathways and experimental workflows.

Introduction

An accumulating body of evidence implicates the dysregulation of iron homeostasis and subsequent iron-mediated oxidative stress in the pathogenesis of several neurodegenerative diseases.[1][2] Excess labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to cellular damage. In synucleinopathies, iron has been shown to promote the aggregation of alpha-synuclein, a key pathological hallmark.[1][3] PBT434 mesylate emerges as a promising therapeutic candidate by targeting this pathological iron pool.[1] It is a moderate-affinity iron chelator, a characteristic that allows it to sequester loosely bound iron without disrupting essential iron-containing proteins, thus offering a potentially safer therapeutic window compared to high-affinity chelators.[1][3][4] This document serves as a comprehensive resource for understanding and investigating the effects of PBT434 mesylate on iron-mediated redox activity.

Mechanism of Action

PBT434 mesylate exerts its neuroprotective effects through a multi-faceted mechanism centered on the modulation of iron homeostasis and the mitigation of its downstream pathological consequences.

-

Moderate-Affinity Iron Chelation: PBT434 mesylate possesses a moderate affinity for iron, allowing it to bind to the labile iron pool that is implicated in oxidative stress and protein aggregation.[1] This is in contrast to high-affinity chelators that may indiscriminately strip iron from essential proteins.[1][3]

-

Inhibition of Iron-Mediated Redox Activity: By chelating labile iron, PBT434 mesylate directly inhibits the catalytic role of iron in the Fenton reaction, thereby reducing the generation of reactive oxygen species (ROS) such as hydroxyl radicals.[5][6] This has been demonstrated by the significant inhibition of hydrogen peroxide (H₂O₂) production in the presence of iron.[5][6]

-

Inhibition of Alpha-Synuclein Aggregation: Iron is known to promote the aggregation of alpha-synuclein.[1] PBT434 mesylate, by sequestering iron, effectively inhibits this iron-mediated aggregation process.[1][5][6]

-

Modulation of Iron Trafficking Proteins: Studies have shown that PBT434 mesylate can influence the expression of key iron-handling proteins. It has been observed to increase the expression of transferrin receptor (TfR) and ceruloplasmin (Cp), suggesting an impact on cellular iron uptake and transport mechanisms.[7][8] Furthermore, it has been shown to restore depleted ferroportin protein expression in a mouse model of Parkinson's disease, which would facilitate iron efflux from neurons.[7]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of PBT434 mesylate.

Table 1: In Vitro Efficacy of PBT434 Mesylate

| Parameter | Concentration | Effect | Reference(s) |

| Inhibition of H₂O₂ Production | 0-20 µM | Significantly inhibits iron-mediated H₂O₂ production. | [5][6] |

| Inhibition of α-Synuclein Aggregation | 0-20 µM | Significantly reduces the rate of iron-mediated α-synuclein aggregation. | [5][6] |

| Cytotoxicity | 0-100 µM | No cytotoxic effects on brain microvascular endothelial cells. | [5] |

| Modulation of Iron Trafficking Proteins | 20 µM | Increases the expression of total TfR and Cp protein levels in hBMVEC. | [5] |

Table 2: In Vivo Efficacy of PBT434 Mesylate in a Mouse Model of Multiple System Atrophy (MSA)

| Parameter | Dosage | Effect | Reference(s) |

| α-Synuclein Aggregation | 3, 10, or 30 mg/kg/day | Reduced oligomeric and urea-soluble α-synuclein aggregation. | [9][10] |

| Glial Cell Inclusions (GCIs) | 3, 10, or 30 mg/kg/day | Reduced the number of GCIs. | [9][10] |

| Neuronal Preservation | 3, 10, or 30 mg/kg/day | Preserved substantia nigra pars compacta (SNpc) neurons. | [9][10] |

Table 3: Phase 2 Clinical Trial Results of ATH434 in Multiple System Atrophy (MSA)

| Parameter | Dosage | Effect | Reference(s) |

| Clinical Progression (UMSARS Part I) | 50 mg | 48% slowing of clinical progression at Week 52. | [11] |

| Clinical Progression (UMSARS Part I) | 75 mg | 29% slowing of clinical progression at Week 52. | [11] |

| Brain Iron Content (MRI) | 50 mg and 75 mg | Reduced iron accumulation in MSA-affected brain regions. | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of PBT434 mesylate on iron-mediated redox activity.

Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation

This assay is used to monitor the kinetics of alpha-synuclein fibril formation in the presence and absence of PBT434 mesylate.

Materials:

-

Recombinant human alpha-synuclein monomer

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)

-

Shaking incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.

-

Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.[13]

-

Dissolve lyophilized alpha-synuclein monomer in PBS to the desired final concentration (e.g., 100 µM).

-

-

Assay Setup:

-

In a 96-well plate, combine the alpha-synuclein monomer solution, ThT working solution, and varying concentrations of PBT434 mesylate (or vehicle control).

-

The final volume in each well should be consistent (e.g., 100-200 µL).

-

Include control wells containing only buffer and ThT (for baseline fluorescence) and wells with alpha-synuclein and ThT without PBT434 mesylate (positive control for aggregation).

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the baseline fluorescence from all readings.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Compare the lag time, slope (elongation rate), and final fluorescence intensity between the different conditions to assess the effect of PBT434 mesylate on alpha-synuclein aggregation.

-

Measurement of Intracellular Labile Iron Pool (LIP)

This protocol describes the use of a fluorescent probe to measure changes in the intracellular labile iron pool in response to PBT434 mesylate treatment.

Materials:

-

Cultured cells (e.g., human brain microvascular endothelial cells - hBMVEC)

-

FerroOrange fluorescent probe

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Treat the cells with varying concentrations of PBT434 mesylate or vehicle control for the desired duration.

-

-

Staining with FerroOrange:

-

Following treatment, wash the cells with serum-free medium or buffer.

-

Incubate the cells with FerroOrange solution at 37°C according to the manufacturer's instructions.

-

-

Imaging and Quantification:

-

After incubation, wash the cells to remove excess probe.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

Alternatively, measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the images or from the plate reader data.

-

Compare the fluorescence levels between control and PBT434 mesylate-treated cells to determine the effect on the intracellular labile iron pool. An increase in fluorescence indicates an increase in the detectable chelatable Fe²⁺.[7]

-

Hydrogen Peroxide (H₂O₂) Production Assay

This assay quantifies the effect of PBT434 mesylate on iron-mediated hydrogen peroxide production, a key indicator of redox activity.

Materials:

-

Amplex® Red reagent (or similar H₂O₂ detection reagent)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (for standard curve)

-

Reaction buffer (e.g., phosphate buffer)

-

Iron source (e.g., FeCl₃ or FeSO₄)

-

PBT434 mesylate

-

96-well plate

-

Fluorescence or absorbance plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a standard curve of H₂O₂ in the reaction buffer.

-

Prepare a working solution of the H₂O₂ detection reagent and HRP in reaction buffer according to the manufacturer's protocol.

-

-

Assay Setup:

-

In a 96-well plate, combine the iron source, varying concentrations of PBT434 mesylate (or vehicle control), and the reaction buffer.

-

Initiate the reaction by adding a substrate that leads to H₂O₂ production in the presence of iron (if necessary for the specific assay design).

-

Add the H₂O₂ detection reagent working solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Use the H₂O₂ standard curve to calculate the concentration of H₂O₂ produced in each well.

-

Compare the H₂O₂ levels in the presence and absence of PBT434 mesylate to determine its inhibitory effect on iron-mediated redox activity.

-

Visualizations

Signaling Pathway

References

- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alteritytherapeutics.com [alteritytherapeutics.com]

- 12. Drug that reduces iron levels in affected brain regions has a possible disease-modifying effect in people with multiple system atrophy [prnewswire.com]

- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

Pbt434 Mesylate: A Deep Dive into its Effects on Cellular Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule that has shown significant promise in preclinical models of neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy. Its primary mechanism of action revolves around the modulation of iron homeostasis and the inhibition of alpha-synuclein aggregation, two key pathological features of these disorders. This technical guide provides an in-depth analysis of the cellular pathways affected by Pbt434 mesylate, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Introduction

Neurodegenerative diseases such as Parkinson's disease (PD) and Multiple System Atrophy (MSA) are characterized by the progressive loss of neurons in specific brain regions. A growing body of evidence points to the dysregulation of metal homeostasis, particularly an increase in brain iron levels, and the aggregation of the protein alpha-synuclein (α-syn) as central to the pathogenic cascade. Pbt434 mesylate has emerged as a promising therapeutic candidate that targets these interconnected pathways. Unlike traditional high-affinity iron chelators, Pbt434 is a moderate-affinity iron binder, suggesting a more nuanced mechanism of action that avoids disrupting normal iron metabolism.[1] This guide will elucidate the cellular and molecular effects of Pbt434 mesylate, providing a comprehensive resource for the scientific community.

Core Cellular Pathways Modulated by Pbt434 Mesylate

Pbt434 mesylate exerts its neuroprotective effects through two primary, interconnected cellular pathways:

-

Modulation of Iron Homeostasis: Pbt434 influences multiple aspects of iron trafficking and storage within the central nervous system.

-

Inhibition of Alpha-Synuclein Aggregation: Pbt434 directly interferes with the iron-mediated aggregation of α-syn, a critical step in the formation of toxic protein species.

The following sections will delve into the specifics of each pathway, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Effects of Pbt434 Mesylate

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Pbt434 mesylate.

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Iron Metabolism | ||||

| Labile Iron Pool (LIP) | Human Brain Microvascular Endothelial Cells (hBMVEC) | 100 µM Pbt434 for 30 min | Significant increase in intracellular Fe2+ | [2] |

| Ferroportin (FPN) Protein Levels | MPTP-treated mice | 30 mg/kg/day Pbt434 for 20 days | Prevented the MPTP-induced reduction in FPN levels, restoring them to levels similar to unlesioned animals. | [3] |

| Transferrin Receptor (TfR) Protein Levels | hBMVEC | 20 µM Pbt434 for 24 hours | ~2.5-fold increase | [3] |

| Ceruloplasmin (Cp) Protein Levels | hBMVEC | 20 µM Pbt434 for 24 hours | ~1.5-fold increase | [3] |

| Ferritin Protein Levels | hBMVEC | 20 µM Pbt434 for 1 hour | ~18% decrease | [3] |

| 55Fe2+ Uptake | hBMVEC | 20 µM Pbt434 | Significant decrease in the rate of 55Fe2+ uptake | [3] |

| 55Fe2+ Efflux | hBMVEC | 20 µM Pbt434 for 6 hours | Potentiated iron efflux | [3] |

| Substantia Nigra (SN) Iron Levels | hA53T α-synuclein transgenic mice | Pbt434 for 4 months | 15% reduction | [3] |

| Alpha-Synuclein Aggregation & Neuroprotection | ||||

| H2O2 Production (in vitro) | Cell-free assay with iron and dopamine | 0-20 µM Pbt434 for 3 hours | Significant inhibition | [4] |

| Iron-mediated α-synuclein aggregation | In vitro assay | 0-20 µM Pbt434 | Significant reduction in the rate of aggregation | [4] |

| Insoluble α-synuclein levels | hA53T α-synuclein transgenic mice | Pbt434 for 4 months | Significant decrease in nigral insoluble α-synuclein | [3] |

| Substantia Nigra pars compacta (SNpc) Neuron Survival | 6-OHDA-lesioned mice | 30 mg/kg/day Pbt434 | Preserved up to 75% of the remaining SNpc neurons | [4] |

| Cell Viability | ||||

| Mitochondrial Function (MTT assay) | hBMVEC | Up to 100 µM Pbt434 for 24 hours | No significant changes in cell viability | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of the Labile Iron Pool (LIP) using FerroOrange

Objective: To quantify the intracellular chelatable ferrous iron (Fe2+) pool.

Materials:

-

Human Brain Microvascular Endothelial Cells (hBMVEC)

-

Pbt434 mesylate

-

2,2'-bipyridyl (Bpy) (positive control for chelation)

-

FerroOrange fluorescent probe (1 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free media

-

Fluorescence microscope or plate reader

Protocol:

-

Culture hBMVEC to the desired confluency in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish).

-

Prepare a 1 µM working solution of FerroOrange in HBSS or serum-free media immediately before use.

-

Treat the cells with Pbt434 (e.g., 100 µM) or Bpy (e.g., 100 µM) in combination with 1 µM FerroOrange for 30 minutes at 37°C.[2]

-

Wash the cells three times with HBSS or serum-free media to remove the extracellular probe.

-

Immediately image the cells using a fluorescence microscope with excitation around 542 nm and emission around 574 nm.

-

Quantify the total fluorescence intensity per cell or per well using appropriate image analysis software.

Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation

Objective: To monitor the kinetics of iron-mediated α-synuclein aggregation in the presence of Pbt434.

Materials:

-

Recombinant human α-synuclein monomer

-

Fe(III)Cl3 or another iron source

-

Pbt434 mesylate

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

Protocol:

-

Prepare a stock solution of α-synuclein monomer in PBS.

-

Prepare solutions of Pbt434 and Fe(III)Cl3 in PBS.

-

In a 96-well plate, combine α-synuclein monomer (e.g., 70 µM), ThT (e.g., 40 µM), and the iron source.

-

Add different concentrations of Pbt434 (e.g., 0-20 µM) to the respective wells.

-

Include controls with α-synuclein alone, α-synuclein with iron, and α-synuclein with Pbt434 but without iron.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

-

Plot the fluorescence intensity against time to obtain aggregation curves. The lag time and the maximum fluorescence intensity are key parameters to assess the effect of Pbt434 on aggregation.

Western Blotting for Iron-Related Proteins

Objective: To determine the effect of Pbt434 on the expression levels of ferroportin, transferrin receptor, and ceruloplasmin.

Materials:

-

hBMVEC

-

Pbt434 mesylate

-

RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies:

-

Rabbit anti-Ferroportin

-

Rabbit anti-Transferrin Receptor

-

Rabbit anti-Ceruloplasmin

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture hBMVEC and treat with Pbt434 (e.g., 20 µM) for the desired duration (e.g., 24 hours).[3]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Signaling Pathways

Caption: Pbt434 mesylate's multifaceted mechanism of action.